molecular formula C19H14ClNO B2585969 2-[(4-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one CAS No. 866149-10-2

2-[(4-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one

Cat. No.: B2585969
CAS No.: 866149-10-2
M. Wt: 307.78
InChI Key: DSCZYJKJXQTIBY-QBFSEMIESA-N
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Description

2-[(4-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one is a chemical compound that belongs to the class of carbazole derivatives

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one typically involves the condensation of 4-chlorobenzaldehyde with 4,9-dihydro-3H-carbazol-1-one under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified by recrystallization or chromatography.

Chemical Reactions Analysis

2-[(4-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carbazole derivative.

    Reduction: Reduction of the compound can lead to the formation of the corresponding dihydrocarbazole derivative.

    Substitution: The compound can undergo substitution reactions, such as halogenation or nitration, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex carbazole derivatives.

    Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies.

    Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival, leading to its potential anticancer and antimicrobial effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

2-[(4-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one can be compared with other carbazole derivatives, such as:

    2-[(2-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one: This compound has a similar structure but with a different position of the chlorine atom on the phenyl ring.

    2-[(4-bromophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one: This compound has a bromine atom instead of a chlorine atom on the phenyl ring.

    2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one: This compound has a methyl group instead of a chlorine atom on the phenyl ring.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO/c20-14-8-5-12(6-9-14)11-13-7-10-16-15-3-1-2-4-17(15)21-18(16)19(13)22/h1-6,8-9,11,21H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCZYJKJXQTIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1=CC3=CC=C(C=C3)Cl)NC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101164333
Record name 2-[(4-Chlorophenyl)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866149-10-2
Record name 2-[(4-Chlorophenyl)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866149-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chlorophenyl)methylene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101164333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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